3-Methoxy-piperidin-4-one hydrochloride
Description
The exact mass of the compound this compound is 165.0556563 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methoxypiperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6-4-7-3-2-5(6)8;/h6-7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGPGHKLZIQCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220040-18-5 | |
| Record name | 4-Piperidinone, 3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Significance of Piperidin 4 One Scaffolds in Contemporary Organic Synthesis
The piperidin-4-one scaffold is a cornerstone in modern organic and medicinal chemistry due to its remarkable versatility and established presence in a vast array of biologically active molecules. chemimpex.com This six-membered nitrogen-containing heterocycle is not only a structural motif in numerous natural products and alkaloids but also serves as a pivotal intermediate in the synthesis of major pharmaceutical drugs. chemimpex.comchemimpex.com
Piperidin-4-ones are highly valued as versatile intermediates because their chemical structure allows for diverse modifications. thermofisher.com The ketone and the amine functionalities within the ring serve as handles for a wide range of chemical transformations, enabling the construction of complex molecular architectures. jk-sci.com They are frequently used in the synthesis of nitrogen heterocycles, spiro compounds, and bicyclic systems. jk-sci.com One of the most common methods for synthesizing the piperidin-4-one core is the Mannich condensation reaction. chemimpex.com
The significance of this scaffold is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. Molecules containing the piperidin-4-one core have been investigated for numerous therapeutic applications. chemimpex.com The renewed interest in this nucleus has firmly established the importance of piperidin-4-ones in medicinal chemistry. thermofisher.com
Table 1: Reported Biological Activities of Piperidin-4-one Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | chemimpex.comthermofisher.com |
| Anti-HIV | thermofisher.com |
| Antiviral | chemimpex.com |
| Antibacterial | chemimpex.com |
| Antifungal | chemimpex.com |
| Analgesic | chemimpex.com |
| Antihypertensive | chemimpex.com |
| Anti-inflammatory | chemimpex.com |
| Anticonvulsant | thermofisher.com |
Research Context and Broad Applications of 3 Methoxy Piperidin 4 One Hydrochloride in Chemical Science
Established Synthetic Pathways to the Piperidin-4-one Core System
The construction of the piperidin-4-one core is a well-explored area of organic synthesis, with several classical and modern methods available to chemists. These methods provide access to a wide range of substituted piperidin-4-ones, which can then be further modified.
Mannich Condensation Reactions for Piperidin-4-one Scaffolds
The Mannich reaction is a cornerstone of piperidin-4-one synthesis, valued for its efficiency in forming the heterocyclic ring in a single step. wikipedia.org This three-component condensation typically involves an aldehyde, a primary amine, and a ketone with two enolizable α-hydrogens. wikipedia.org The reaction proceeds through the initial formation of an iminium ion from the aldehyde and amine, which then undergoes electrophilic addition to the enol form of the ketone. wikipedia.org A second cyclization step then yields the piperidin-4-one ring.
A classic example is the Petrenko-Kritschenko reaction, which utilizes a dialkyl 1,3-acetonedicarboxylate, an aldehyde, and a primary amine to construct the 4-piperidone (B1582916) ring system. dtic.mil This method has been influential in the synthesis of various 2,6-diarylpiperidin-4-ones. chemrevlett.com The versatility of the Mannich reaction allows for the incorporation of diverse substituents on the nitrogen atom and at the 2- and 6-positions of the piperidone ring, depending on the choice of starting materials. sciencemadness.orgacs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |
| Aromatic Aldehyde | Primary Amine | Dialkyl 1,3-acetonedicarboxylate | 2,6-Diaryl-4-oxopiperidine-3,5-dicarboxylate | One-pot synthesis, high functional group tolerance. dtic.milchemrevlett.com |
| Formaldehyde | Amine | Active Methylene Compound | β-Amino Carbonyl Compound (Mannich Base) | Forms the basis for subsequent cyclization to piperidin-4-ones. wikipedia.orgchemrevlett.com |
Intramolecular Cyclization and Annulation Strategies
Intramolecular reactions provide a powerful and often stereoselective means of constructing the piperidin-4-one ring. These strategies typically involve the cyclization of a linear precursor containing both the nitrogen atom and the requisite carbon chain.
One prominent approach is the Dieckmann condensation of an amino diester. This reaction involves the base-mediated intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the corresponding 4-piperidone. dtic.mil This method is particularly useful for synthesizing N-substituted piperidin-4-ones. dtic.mil
Other intramolecular strategies include the aza-Michael reaction, where an amine undergoes conjugate addition to an α,β-unsaturated ketone or ester within the same molecule. nih.gov Radical-mediated cyclizations of amino-aldehydes have also been developed, offering an alternative pathway to the piperidine core. nih.gov More recently, photochemical methods, such as the [2+2] intramolecular cycloaddition of dienes, have been employed to create bicyclic piperidinones that can be subsequently converted to piperidines. nih.gov
| Precursor Type | Reaction Type | Key Features |
| Amino Diester | Dieckmann Condensation | Forms a β-keto ester intermediate, suitable for N-substituted products. dtic.mil |
| Unsaturated Amino Ketone/Ester | Aza-Michael Reaction | Intramolecular conjugate addition leading to cyclization. nih.gov |
| Amino-aldehyde | Radical Cyclization | Cobalt-catalyzed radical process. nih.gov |
| Diene | [2+2] Photocycloaddition | Forms bicyclic intermediates that can be reduced. nih.gov |
| Aminoallene | Acid-catalyzed Cyclization | Smoothly cyclizes to a 4-piperidone precursor in the presence of p-toluenesulfonic acid. dtic.mil |
| Vinyl Propargyl Alcohol | Nazarov Cyclization | Dehydration followed by chemoselective hydration and double Michael addition. dtic.mil |
Reductive Amination Routes to Piperidine Structures
Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidine derivatives. nih.govresearchgate.net This two-step process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net Intramolecular reductive amination of dicarbonyl compounds or amino-carbonyl compounds is a key strategy for constructing the piperidine ring.
For instance, the reductive amination of a δ-amino ketone can directly lead to the formation of a piperidine ring. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for the iminium ion over the carbonyl group. tandfonline.com Borane-pyridine complex has also been shown to be an effective and less toxic alternative to cyanide-containing reagents for the reductive amination of piperidines. tandfonline.comtandfonline.com This method is particularly valuable for synthesizing a variety of N-substituted piperidines. tandfonline.com
Functionalization Strategies for 3-Methoxy-piperidin-4-one
The synthesis of this compound requires specific methods for introducing the methoxy group at the C3 position of the piperidin-4-one ring and for managing the N-substituent.
Introduction of the 3-Methoxy Moiety in Piperidin-4-one Synthesis
The introduction of a methoxy group at the 3-position of the piperidin-4-one ring can be achieved through several strategies. One approach involves the alkylation of a pre-formed piperidin-4-one enolate at the C3 position. However, controlling the regioselectivity of this reaction can be challenging.
A more controlled method involves starting with a precursor that already contains the desired methoxy group. For example, the synthesis can begin with a β-keto ester that is substituted with a methoxy group at the α-position. This functionalized precursor can then be used in a Mannich-type reaction or an intramolecular cyclization to construct the 3-methoxy-piperidin-4-one ring.
Another strategy involves the modification of a 3-hydroxypiperidin-4-one (B1424327) derivative. The hydroxyl group can be converted to a methoxy group through a Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate. A related synthesis involves the alkylation of 3-hydroxypyridine (B118123) with an alkyl halide, followed by reduction and cleavage of the resulting enol ether to yield a 3-piperidone. dtic.mil
A specific synthesis of 3-methyl-piperidin-4-one hydrochloride has been reported starting from racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester. Treatment with ethanolic-HCl in anhydrous DCM at 0°C, followed by stirring at 25°C, leads to the deprotection and formation of the desired product. chemicalbook.com While this example details a 3-methyl substituent, a similar strategy could be envisioned for a 3-methoxy analog.
N-Substitution and Derivatization Approaches on the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a common site for derivatization, which can significantly influence the biological activity of the resulting molecule. N-substitution is typically achieved through several methods.
One of the most common approaches is the direct N-alkylation of a piperidin-4-one precursor. This involves reacting the secondary amine of the piperidine ring with an alkyl halide or another suitable electrophile in the presence of a base. sciencemadness.org The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Reductive amination is another powerful tool for N-functionalization. A piperidin-4-one can be reacted with an aldehyde or ketone in the presence of a reducing agent to introduce a new substituent on the nitrogen atom. tandfonline.com This method is particularly useful for installing a wide range of alkyl and arylalkyl groups. tandfonline.comtandfonline.com For example, 1-(3-Methoxypropyl)piperidin-4-one is a key intermediate in the synthesis of Prucalopride (B966) and can be synthesized via reductive amination. innospk.comgoogle.comchemicalbook.comchemicalbook.com
In some synthetic routes, the N-substituent is introduced at the beginning of the synthesis by using a primary amine with the desired substituent in a Mannich condensation or other cyclization reaction. dtic.milchemrevlett.com
Furthermore, N-acyl and N-sulfonyl derivatives can be prepared by reacting the piperidin-4-one with acyl chlorides, anhydrides, or sulfonyl chlorides. nih.gov These derivatizations can alter the electronic properties and conformational preferences of the piperidine ring.
| Derivatization Method | Reagents | Product Type | Key Features |
| N-Alkylation | Alkyl halide, Base | N-Alkyl piperidin-4-one | Direct functionalization of the piperidine nitrogen. sciencemadness.org |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted piperidin-4-one | Versatile method for a wide range of substituents. tandfonline.comtandfonline.com |
| N-Acylation | Acyl chloride/Anhydride | N-Acyl piperidin-4-one | Modifies electronic properties. nih.gov |
| N-Sulfonylation | Sulfonyl chloride | N-Sulfonyl piperidin-4-one | Introduces a sulfonyl group on the nitrogen. nih.gov |
Modifications and Transformations at the C-4 Ketone Functionality
The ketone group at the C-4 position of the piperidin-4-one ring is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. These modifications are crucial for expanding the chemical space and exploring structure-activity relationships of piperidone-based compounds.
Key transformations include:
Condensation Reactions: The C-4 ketone readily undergoes condensation with various reagents. Base-catalyzed Aldol condensation with aromatic aldehydes leads to the formation of 3,5-bis(arylidene)-4-piperidones. nih.gov Similarly, condensation with cyanoacetic esters can yield piperidylidene derivatives. scribd.com
Hydrazone and Oxime Formation: Reaction with hydrazines, such as 2,4-dinitrophenylhydrazine, produces the corresponding hydrazones. scribd.com Treatment with semicarbazide (B1199961) results in semicarbazone derivatives. rdd.edu.iq Additionally, the formation of oximes and their subsequent esterification has been reported. chemrevlett.com
Cycloaddition Reactions: The C-4 ketone can participate in cycloaddition reactions. For instance, 3,5-bis(ylidene)-4-piperidones can react with azomethine ylides (generated in situ from sarcosine (B1681465) and isatins) in a dipolar cycloaddition to produce complex dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines]. nih.gov
Rearrangement Reactions: Regioselective Schmidt rearrangement of certain 2,6-disubstituted piperidin-4-ones has been used to synthesize expanded ring systems like hexahydrodiazapin-5-ones. researchgate.net
Acylation: Piperidone derivatives can be functionalized through acylation. For example, piperidone-salicylate conjugates have been synthesized via dehydrohalogenation of acetylsalicylic acid chloride with the piperidone core. semanticscholar.org
Table 1: Selected Transformations of the C-4 Ketone in Piperidin-4-one Derivatives
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldol Condensation | Aromatic aldehydes, Base catalyst (e.g., Et2O·BF3) | 3,5-bis(arylidene)-4-piperidones | nih.gov |
| Knoevenagel Condensation | Cyanoacetic esters | Piperidylidene derivatives | scribd.com |
| Hydrazone Formation | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazones | scribd.com |
| Semicarbazone Formation | Semicarbazide | Semicarbazones | rdd.edu.iq |
| Dipolar Cycloaddition | Azomethine ylides (from sarcosine/isatin) | Dispiro-pyrrolidine-piperidines | nih.gov |
| Schmidt Rearrangement | Hydrazoic acid or an alkyl azide | Hexahydrodiazapin-5-ones | researchgate.net |
| Acylation | Acetylsalicylic acid chloride, TEA/DMF | Piperidone-salicylate conjugates | semanticscholar.org |
Stereoselective and Asymmetric Synthesis of Chiral Piperidin-4-one Derivatives
The development of stereoselective methods for synthesizing chiral piperidines is of paramount importance, as the biological activity of these molecules is often dependent on their stereochemistry. Numerous strategies have been devised to control the formation of stereocenters within the piperidin-4-one framework. nih.gov
Key Asymmetric Strategies:
Chiral Auxiliaries: One effective approach involves the use of chiral auxiliaries to direct stereochemistry. For example, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in a domino Mannich–Michael reaction with Danishefsky's diene to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com These intermediates can be further transformed into variously substituted chiral piperidine derivatives. researchgate.netcdnsciencepub.com Similarly, phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral templates, allowing for the regio- and stereocontrolled introduction of substituents. researchgate.net
Asymmetric Catalysis: Metal-catalyzed asymmetric reactions provide a powerful route to enantioenriched piperidones. Rhodium(I)-catalyzed asymmetric hydrogenation of a suitable precursor has been explored for the synthesis of chiral 4-amino-3-hydroxy piperidine derivatives. rsc.org Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is another method used to access chiral piperidines. nih.gov
Chemo-enzymatic Methods: The combination of chemical synthesis and biocatalysis offers a sustainable and highly selective approach. A chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov Another strategy employs the asymmetric reduction of α-azido aryl ketones to the corresponding chiral alcohols, which serve as key intermediates in a multi-step synthesis involving ring-closing metathesis. researchgate.net
Substrate-Controlled Synthesis: In some cases, the existing stereochemistry in a starting material can be used to control the stereochemical outcome. A modular, one-pot synthesis of piperidin-4-ols has been developed that proceeds through a gold-catalyzed cyclization followed by a spontaneous Ferrier rearrangement, exhibiting excellent diastereoselectivity. nih.gov
Table 2: Comparison of Stereoselective Synthetic Methods for Piperidin-4-one Analogs
| Method | Key Step / Catalyst | Stereocontrol | Advantages | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Domino Mannich–Michael reaction using D-arabinopyranosylamine | High diastereoselectivity | Access to enantiomerically pure alkaloids | researchgate.netcdnsciencepub.com |
| Chiral Building Block | Cyclocondensation using phenylglycinol-derived lactams | Regio- and stereocontrolled substitution | High versatility; access to diverse substitution patterns | researchgate.net |
| Asymmetric Catalysis | Iridium-catalyzed hydrogenation of diols | Stereoselective C-N bond formation | Use of water as a solvent can prevent racemization | nih.gov |
| Chemo-enzymatic Cascade | Amine oxidase / Ene-imine reductase | High enantioselectivity (e.g., 99% ee) | Sustainable; operates under benign conditions | nih.gov |
| Gold-Catalyzed Cyclization | Gold catalyst, Ferrier rearrangement | Excellent diastereoselectivity | Highly flexible and modular [5+1] cycloaddition approach | nih.gov |
Innovations in Green Chemistry for Piperidin-4-one Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperidin-4-ones to develop more environmentally benign and efficient processes. nih.gov These innovations focus on alternative solvents, catalytic methods, and atom economy.
Deep Eutectic Solvents (DES): A significant advancement is the use of Deep Eutectic Solvents (DES) as a reaction medium. DES, such as those formed from glucose-urea or choline (B1196258) chloride-glucose, are biodegradable, inexpensive, and effective for the one-pot synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org For example, the synthesis of various 2,6-diaryl- and 3-alkyl-2,6-diphenyl piperidin-4-ones in a glucose-urea DES has been reported with good to excellent yields (68-82%). researchgate.netasianpubs.org This method avoids the use of harmful volatile organic compounds. researchgate.net
Catalytic Methods: The development of efficient catalytic systems reduces waste and improves reaction efficiency. A palladium-based coordination complex has been shown to act as a water-tolerant, heterogeneous, and reusable Lewis acid catalyst for the modified Mannich multi-component condensation to produce substituted piperidin-4-ones. researchgate.net
Alternative Reagents: Employing readily available and less toxic starting materials is another green approach. The synthesis of piperidones using amino acids like aspartic acid has been proposed as a method to decrease toxicity and potentially increase the bioactivity of the resulting compounds. sciencemadness.org
Improved Classical Reactions: Green chemistry principles have also been applied to improve traditional synthetic routes. An efficient approach to N-substituted piperidones has been developed that presents significant advantages over the classical Dieckmann condensation, which often involves harsh conditions and produces significant waste. nih.gov
Table 3: Green Chemistry Approaches to Piperidin-4-one Synthesis
| Innovation | Example | Key Advantages | Reported Yields | Reference |
|---|---|---|---|---|
| Deep Eutectic Solvents | Glucose-urea or Glucose-Choline Chloride DES used as reaction medium for Mannich condensation. | Biodegradable, inexpensive, avoids volatile organic solvents, environmentally safe. | 68-90% | researchgate.netasianpubs.org |
| Heterogeneous Catalysis | Reusable, water-tolerant palladium(II) complex. | Catalyst is recoverable and can be reused multiple times without loss of activity. | Not specified | researchgate.net |
| Use of Amino Acids | Synthesis of piperidone using aspartic acid. | Reduces toxicity of final product; uses a biocompatible starting material. | Not specified | sciencemadness.org |
| Alternative to Classical Methods | Efficient synthesis of N-substituted piperidones avoiding Dieckmann condensation. | Presents significant advantages over the classical approach. | Not specified | nih.gov |
Chemical Reactivity and Advanced Derivatization of 3 Methoxy Piperidin 4 One Hydrochloride
Transformations of the Piperidin-4-one Carbonyl Group
The ketone functionality at the C-4 position is the most reactive site for a variety of chemical transformations, serving as a gateway to a wide array of functionalized piperidine (B6355638) derivatives.
The carbonyl group of 3-methoxy-piperidin-4-one readily undergoes condensation reactions with primary amines and their derivatives to form C=N double bonds. These reactions are fundamental for introducing further diversity to the piperidine scaffold.
Imines (Schiff Bases): The reaction with primary amines, such as aniline, yields the corresponding imine derivatives. researchgate.net The formation of the imine is an equilibrium process and often requires a catalyst, such as titanium(IV) chloride (TiCl₄) or an acid catalyst like p-toluenesulfonic acid (PTSA), to facilitate the reaction. diva-portal.orgresearchgate.netnih.gov To drive the reaction to completion, the water formed as a byproduct is typically removed, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. diva-portal.orgnih.gov
Oximes: Treatment of the piperidone with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), often in the presence of a base like pyridine (B92270) or sodium acetate, results in the formation of the corresponding piperidin-4-one oxime. prepchem.comresearchgate.netrdd.edu.iq These oxime derivatives are stable compounds and important intermediates themselves, particularly for subsequent reduction to amines or for rearrangement reactions. prepchem.comijprajournal.com Research on related piperidones shows that the oxime can exist as E/Z isomers, and the orientation of the N-O bond can be determined using NMR spectroscopy. nih.gov
Hydrazones and Related Derivatives: The carbonyl group can also react with hydrazine (B178648) and its derivatives. For example, condensation with thiosemicarbazide (B42300) or semicarbazide (B1199961) hydrochloride yields the corresponding thiosemicarbazone and semicarbazone, respectively. rdd.edu.iq These reactions are typically carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. rdd.edu.iq
| Derivative Type | Reagent(s) | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Imine | Primary Amine (e.g., Aniline) | TiCl₄, CH₂Cl₂; or PTSA, Dean-Stark | N-Aryl-3-methoxy-piperidin-4-imine | researchgate.netdiva-portal.orgresearchgate.net |
| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ethanol, Pyridine or Sodium Acetate | 3-Methoxy-piperidin-4-one oxime | prepchem.comresearchgate.netrdd.edu.iq |
| Semicarbazone | Semicarbazide Hydrochloride, Sodium Acetate | Aqueous Ethanol | 3-Methoxy-piperidin-4-one semicarbazone | rdd.edu.iq |
| Thiosemicarbazone | Thiosemicarbazide, HCl (cat.) | Ethanol, Reflux | 3-Methoxy-piperidin-4-one thiosemicarbazone | rdd.edu.iq |
The reduction of the carbonyl group is a key strategy for generating stereochemically rich piperidinols (amino alcohols) and 4-aminopiperidines, which are prevalent in many biologically active molecules.
Reduction to Piperidinols: The ketone can be reduced to a secondary alcohol using various hydride-reducing agents. The choice of reagent can significantly influence the diastereoselectivity of the reaction, leading to either cis or trans piperidinols. For instance, reductions of related aminoketones with sodium borohydride (B1222165) (NaBH₄) in the presence of CeCl₃ (Luche conditions) or with bulky reducing agents like L-Selectride have been shown to provide good to excellent diastereoselectivity. aalto.fi L-Selectride, in particular, can yield almost exclusively one diastereomer. aalto.fi
Reduction to Piperidine Amines: The most common method to introduce an amino group at the C-4 position is through reductive amination. This one-pot procedure involves the initial formation of an imine or enamine by reacting the piperidone with a primary or secondary amine, followed by in-situ reduction. A patent describes the synthesis of N-(3-methoxy-propyl)-4-amino piperidine from the corresponding piperidin-4-one via reductive amination with benzylamine (B48309) and a reducing agent, followed by a debenzylation step. google.com Alternatively, the pre-formed oxime can be hydrogenated to the corresponding 4-amino-piperidine, often using catalysts like Raney nickel. prepchem.com General procedures for synthesizing 4-aminopiperidine (B84694) derivatives often involve imine formation catalyzed by TiCl₄, followed by reduction with sodium borohydride. researchgate.net Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reagent for reductive amination as it is a weaker reducing agent that selectively reduces the protonated iminium ion over the starting ketone. youtube.com
| Transformation | Reagent(s) | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Carbonyl Reduction | NaBH₄, L-Selectride | Piperidin-4-ol | Diastereoselective; L-Selectride gives high selectivity for the anti-amino alcohol. | aalto.fi |
| Reductive Amination | Primary Amine, NaBH₃CN or NaBH(OAc)₃ | 4-Aminopiperidine | One-pot synthesis from ketone to amine. | google.comyoutube.com |
| Oxime Reduction | H₂, Raney Nickel | 4-Aminopiperidine | Two-step process via stable oxime intermediate. | prepchem.com |
Modifications of the Piperidine Ring and Substituents
Beyond the carbonyl group, the piperidine ring and its substituents can undergo various transformations, including oxidation, substitution, and ring rearrangements.
Oxidation reactions can be employed to introduce new functional groups or modify the ring structure. For example, N-protected piperidines can undergo anodic oxidation to introduce functionality. uni-regensburg.de In related systems, the double bond of a piperideine, which can be formed from the piperidone, can be subjected to epoxidation. Subsequent regioselective ring-opening of the resulting N-benzyl-3-methyl-3,4-epoxi-piperidine provides access to functionalized aminopiperidines. researchgate.net More advanced and deconstructive methods have also been reported for N-benzoyl piperidines, where silver-mediated oxidative C(sp³)–N bond cleavage can be used, though this often leads to ring contraction. nih.gov
Substitution reactions are crucial for elaborating the piperidine core.
Electrophilic Substitution: The secondary amine nitrogen of the piperidine ring is nucleophilic and readily undergoes electrophilic substitution. N-alkylation can be achieved using alkyl halides in the presence of a base. diva-portal.org For instance, the nitrogen can be alkylated with reagents like 3-methoxy-bromopropane after deprotonation with a strong base such as sodium hydride. google.com Similarly, N-acylation with acyl chlorides or anhydrides is a common transformation.
Nucleophilic Substitution: The carbon skeleton can also be modified. A powerful strategy involves the deprotonation of an imine derivative at the α-carbon (C-5) to form an imine anion. This nucleophilic species can then react with electrophiles, such as alkyl halides, in a monoalkylation reaction. researchgate.net This method allows for the introduction of alkyl substituents adjacent to the nitrogen-bearing carbon, further functionalizing the piperidine ring. Direct nucleophilic substitution on the saturated ring is generally difficult unless an appropriate leaving group is present.
Altering the size of the heterocyclic ring from a six-membered piperidine to a five-membered pyrrolidine (B122466) or a seven-membered azepane can have significant implications for the biological activity of the resulting molecule.
Ring Contraction: Several methods exist for the ring contraction of piperidines. A modern approach involves a photomediated Norrish type II reaction on α-acylated piperidines, which proceeds through a 1,5-hydrogen atom transfer followed by homolytic C–N bond fragmentation to yield a pyrrolidine scaffold. nih.gov Another strategy involves the oxidative C–N bond cleavage of N-benzoyl piperidines, followed by intramolecular C–N bond reformation to furnish N-benzoyl pyrrolidines. nih.gov
Ring Expansion: Ring expansion reactions are less common but can be achieved under specific conditions. For example, treating cyclic homoallylic alcohols with diethylaminosulfur trifluoride (DAST) can induce carbocation formation and subsequent ring expansion. arkat-usa.org Another reported, albeit low-yielding, method for creating piperidines involves a ring expansion of pyrrolidines using alkyl azides and a Lewis acid like TiCl₄. dtic.mil These methodologies, while not always high-yielding, provide synthetic pathways to novel azacyclic structures derived from piperidone precursors.
Mechanistic Studies of Key Chemical Transformations
The reactivity of 3-Methoxy-piperidin-4-one hydrochloride is governed by the interplay of its key functional groups: the secondary amine, the ketone at the C-4 position, and the methoxy (B1213986) group at the C-3 position. Mechanistic studies of its transformations are crucial for understanding how these features direct the outcomes of various synthetic operations. The principal reactions involve the carbonyl group, the nitrogen atom, and the α-carbons, leading to a diverse array of complex derivatives.
Key transformations of this scaffold include reductive amination of the carbonyl group, N-alkylation and N-acylation at the piperidine nitrogen, and cyclization reactions such as the Pictet-Spengler type reaction. The mechanisms of these reactions are well-established in organic chemistry and provide a predictive framework for derivatization.
Reductive Amination Mechanism
Reductive amination is a cornerstone transformation for converting the ketone functionality of 3-Methoxy-piperidin-4-one into substituted amines. This reaction proceeds through a two-step, one-pot sequence.
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the piperidone. This forms an unstable carbinolamine intermediate. Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, yielding a resonance-stabilized iminium ion. The rate of this step is often pH-dependent.
Hydride Reduction: The resulting iminium ion is a potent electrophile that is subsequently reduced by a hydride-donating agent. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial ketone. organic-chemistry.org The hydride attacks the electrophilic carbon of the iminium ion, yielding the final amine product. organic-chemistry.org
A general procedure for the reductive amination of piperidones involves the reaction with an amine in the presence of a suitable reducing agent. organic-chemistry.orgresearchgate.net For instance, N-(3-methoxy-propyl) piperidin-4-one can be reacted with a substituted benzylamine in the presence of sodium triacetoxyborohydride to generate the corresponding 4-benzylamino piperidine derivative. google.com
Table 1: Reagents in Reductive Amination of Piperidones
| Step | Reagent Class | Specific Examples | Role |
|---|---|---|---|
| 1 | Amine Source | Primary amines, secondary amines, ammonia (B1221849), benzylamine | Forms the initial carbinolamine and subsequent iminium ion |
| 2 | Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Phenylsilane | Reduces the iminium ion intermediate to the final amine product organic-chemistry.org |
N-Alkylation and N-Acylation Mechanisms
The secondary amine of the piperidine ring is a nucleophilic center that readily participates in substitution reactions.
N-Alkylation: This transformation typically follows an SN2 mechanism. The nitrogen atom acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net The reaction is often performed in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine. The base serves two purposes: it deprotonates the piperidine hydrochloride starting material to generate the free, more nucleophilic secondary amine, and it neutralizes the acid (H-X) that is formed as a byproduct, driving the reaction to completion. researchgate.net
N-Acylation: The mechanism is a nucleophilic acyl substitution. The piperidine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. nih.gov This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to form the stable N-acyl piperidine (an amide). nih.gov This reaction is often rapid and high-yielding.
Table 2: Conditions for N-Substitution Reactions of Piperidines
| Reaction Type | Reagent | Base | Solvent | Mechanism |
|---|---|---|---|---|
| N-Alkylation | Alkyl bromide, Alkyl iodide | K₂CO₃, NaHCO₃, Et₃N | Acetonitrile (B52724), DMF | SN2 researchgate.net |
Pictet-Spengler Type Reaction Mechanism
The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. nih.gov The classical reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The mechanism proceeds via the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution step. wikipedia.orgyoutube.com
While this compound is not a traditional starting material for a classic Pictet-Spengler reaction, it can be a product of related tandem sequences or a participant in analogous cyclizations. For example, a synthetic route to substituted piperidin-4-ones can involve a Pictet-Spengler cyclization as a key step. nih.govresearchgate.net In one study, 2-(5-methylfuran-2-yl)ethanamine was condensed with various aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization onto the furan (B31954) ring to yield tetrahydrofuro[3,2-c]pyridines. nih.govresearchgate.net Subsequent acid-catalyzed hydrolysis of the furan ring in these products can lead to the formation of 3-(2-oxopropyl)piperidin-4-ones. nih.govresearchgate.net
The key mechanistic steps in this furan-based Pictet-Spengler cyclization are:
Iminium Ion Formation: Condensation of the primary amine with an aldehyde under acidic conditions forms an iminium ion. wikipedia.org
Intramolecular Electrophilic Attack: The electron-rich furan ring acts as the nucleophile, attacking the electrophilic iminium ion to form a spirocyclic intermediate. wikipedia.org
Ring Closure and Rearomatization: A subsequent rearrangement and deprotonation lead to the final fused heterocyclic product. wikipedia.org
The efficiency of this cyclization is sensitive to the electronic nature of the aromatic or heteroaromatic ring; electron-donating groups facilitate the reaction, while electron-withdrawing groups can hinder it or require harsher conditions. nih.gov
Table 3: Mechanistic Steps of the Pictet-Spengler Reaction
| Step | Description | Key Intermediate | Driving Force |
|---|---|---|---|
| 1 | Condensation of an amine and a carbonyl compound | Schiff base/Imine | Formation of a C=N double bond |
| 2 | Acid-catalyzed formation of an iminium ion | Iminium ion | Increased electrophilicity of the iminium carbon compared to the imine wikipedia.org |
| 3 | Intramolecular electrophilic substitution | Spirocyclic cation (e.g., Spirocycle 3) | Nucleophilicity of the (hetero)aromatic ring wikipedia.org |
Role of 3 Methoxy Piperidin 4 One Hydrochloride As a Precursor in Complex Molecule Synthesis
Building Block for Diverse Heterocyclic Systems
The piperidone framework is a cornerstone in the synthesis of a multitude of heterocyclic compounds. nih.govresearchgate.net 3-Methoxy-piperidin-4-one hydrochloride, as a functionalized derivative, serves as a key starting material for creating more complex, often polycyclic, systems. The reactivity of the ketone at the C-4 position and the nitrogen atom allows for a wide range of chemical transformations.
For instance, the core piperidone structure can be used to generate various fused or spirocyclic heterocyclic systems. The general importance of piperidin-4-ones as intermediates is well-established, as they are used in the manufacture of a wide variety of chemicals and pharmaceutical drugs. google.com The synthesis of 4-piperidone (B1582916) monohydrate hydrochloride, a closely related compound, is crucial for producing drugs like Lumateperone and as a starting material for fentanyl. google.com This highlights the industrial relevance of the piperidone scaffold that this compound provides.
Furthermore, the synthesis of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which act as inhibitors of the presynaptic choline (B1196258) transporter, demonstrates the utility of the piperidin-4-yloxy moiety derived from the corresponding piperidin-4-one precursor. nih.gov This illustrates how the basic piperidone structure is elaborated into more complex heterocyclic derivatives with significant biological applications.
Intermediate in the Synthesis of Advanced Organic Scaffolds
The utility of this compound extends to its role as a crucial intermediate in the synthesis of advanced organic scaffolds. Piperidin-4-ones are known to be key intermediates in the synthesis of substituted fentanyl derivatives, which possess complex 4,4-disubstituted piperidine (B6355638) structures. researchgate.net The synthesis of these advanced scaffolds often involves multi-step sequences where the piperidone core is methodically functionalized.
One common strategy involves the Strecker-type condensation of a piperidone with an amine and a cyanide source, followed by hydrolysis and further modifications. researchgate.net This approach allows for the introduction of diverse substituents at the 4-position, transforming the initial piperidone into a highly functionalized scaffold. For example, the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for new-generation narcotic analgesics, starts from a protected piperidin-4-one. researchgate.net
Multi-component reactions (MCRs) also provide an efficient route to complex piperidone scaffolds. researchgate.net A four-component process combining an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can generate highly substituted piperidone products in a single operation. researchgate.net This methodology allows for the creation of significant skeletal, functional, and stereochemical diversity, underscoring the role of the piperidone core in building advanced molecular frameworks.
Table 1: Examples of Advanced Scaffolds from Piperidone Precursors This table is interactive. Click on the headers to sort.
| Precursor Type | Reaction Type | Resulting Scaffold | Application | Reference |
|---|---|---|---|---|
| 1-Benzylpiperidin-4-one | Strecker Condensation | 4,4-Disubstituted Piperidines | Narcotic Analgesics | researchgate.net |
| Piperidone Equivalent | Four-Component Reaction | Poly-substituted Piperidones | Diverse Chemical Libraries | researchgate.net |
Precursor in Medicinal Chemistry Research for Complex Pharmacophore Elaboration
Piperidin-4-one and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. nih.govresearchgate.net The this compound variant offers a specific substitution pattern that is leveraged for the elaboration of complex pharmacophores designed to interact with specific biological targets. nih.govresearchgate.net
The modification of the piperidin-4-one nucleus is a common strategy to enhance receptor interactions and biological activities. nih.gov Its versatility makes it a frequent starting point in high-throughput screening campaigns and subsequent lead optimization efforts. For example, a high-throughput screen identified 4-methoxy-3-(piperidin-4-yl) benzamides as potent inhibitors of the choline transporter (CHT), leading to extensive structure-activity relationship (SAR) studies. nih.gov These efforts resulted in the discovery of ML352, a potent and selective CHT inhibitor built upon this scaffold. nih.gov The synthesis of such compounds often begins with the hydrochloride salt of the corresponding piperidone to ensure stability and solubility. nih.govchemicalbook.comsemanticscholar.org
Nitrogen-containing heterocycles are fundamental components of many natural products and pharmaceuticals, including a vast number of anticancer agents. nih.gov The this compound scaffold is an excellent precursor for incorporation into larger, biologically relevant nitrogen-containing heterocyclic systems.
The synthesis of inhibitors for the choline transporter provides a clear example, where the 3-methoxy-piperidin-4-one core is transformed into a 3-(piperidin-4-yl)oxy moiety attached to a benzamide. nih.gov This integration creates a molecule with a specific three-dimensional arrangement of functional groups necessary for potent biological activity. Another approach involves using multi-component reactions to combine the piperidone precursor with other reactants to rapidly assemble complex heterocyclic products, such as in the four-component synthesis of intricate piperidone scaffolds via an intermolecular Diels-Alder reaction. researchgate.net These methods demonstrate the efficient integration of the piperidone unit into larger systems designed for specific biological functions.
The introduction of chirality is a critical aspect of modern drug design, as different stereoisomers of a molecule can have vastly different pharmacological properties. 3-Methoxy-piperidin-4-one can be used as a chiral intermediate in the asymmetric synthesis of complex target molecules. While the hydrochloride salt itself is often racemic, chiral resolution or asymmetric synthesis methods can be employed to obtain enantiomerically pure forms.
Strategies for preparing chiral piperidine derivatives include the use of chiral auxiliaries, asymmetric hydrogenation, and biocatalytic or classical resolution techniques. nih.gov For instance, the synthesis of a key intermediate for the drug prucalopride (B966) involves the reaction of N-(3-methoxy-propyl) piperidin-4-one with a benzylamine (B48309), followed by catalytic hydrogenation. google.com While this example uses a different N-substituted piperidone, the principle of transforming the ketone to a chiral amine is directly applicable. The development of synthetic routes to chiral 4-amino-3-hydroxy piperidines, which are structurally related to the target compound, further showcases the importance of controlling stereochemistry in this class of molecules for pharmaceutical applications. nih.gov
Table 2: Research Findings on Piperidone Derivatives in Medicinal Chemistry This table is interactive. Click on the headers to sort.
| Derivative Class | Biological Target | Key Finding | Research Focus | Reference |
|---|---|---|---|---|
| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Choline Transporter (CHT) | Identification of ML352 as a potent and selective inhibitor. | Lead Optimization | nih.gov |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Cancer Cell Lines | Compounds induced apoptosis and showed potential as therapeutic candidates. | Anticancer Agents | nih.gov |
| N-(3-methoxy-propyl)-4-amino-piperidine | (Implied 5-HT4 receptor) | Development of a synthetic method for a key prucalopride intermediate. | Process Chemistry | google.com |
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring of 3 Methoxy Piperidin 4 One Hydrochloride
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone for the structural elucidation of novel compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and X-ray Diffraction provide detailed information about the atomic arrangement, functional groups, and three-dimensional structure of 3-Methoxy-piperidin-4-one hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, a complete picture of the molecular skeleton and the connectivity of atoms can be assembled.
¹H NMR: In the ¹H NMR spectrum of a piperidine (B6355638) derivative, protons on the heterocyclic ring typically appear as complex multiplets due to spin-spin coupling. For this compound, the proton at the C3 position, being adjacent to both an oxygen atom and the chiral center, would present a distinct chemical shift. The methoxy (B1213986) group (–OCH₃) protons would appear as a sharp singlet. Protons on the piperidine ring are generally observed in specific regions of the spectrum. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ketone group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 200-210 ppm. The carbon of the methoxy group (–OCH₃) is anticipated to appear around δ 55 ppm. researchgate.net The remaining carbons of the piperidine ring would have characteristic shifts influenced by their proximity to the nitrogen atom and the methoxy substituent.
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the sequence of protons around the piperidine ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals. researchgate.netdrugbank.com
HMBC identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework, for instance, by correlating the methoxy protons to the C3 carbon of the piperidine ring. researchgate.net
The following table outlines the expected NMR chemical shifts for this compound, based on data from structurally related piperidine compounds. researchgate.netrsc.org
| Atom | Technique | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | ¹³C NMR | ~205-210 | Downfield shift characteristic of a ketone. |
| Methoxy (–OCH₃) | ¹³C NMR | ~55 | Typical for an aliphatic ether carbon. researchgate.net |
| Piperidine Ring CH | ¹³C NMR | ~60-75 | C3 carbon bearing the methoxy group. |
| Piperidine Ring CH₂ | ¹³C NMR | ~40-55 | Carbons adjacent to nitrogen and the carbonyl group. |
| Methoxy (–OCH₃) | ¹H NMR | ~3.3-3.5 | Sharp singlet. |
| Piperidine Ring H | ¹H NMR | ~2.5-4.0 | Complex multiplets due to coupling. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a few key absorption bands. The most prominent peak would be the sharp, strong absorption corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing around 1715-1730 cm⁻¹. Another key feature is the C-O stretching vibration of the methoxy ether linkage, which is expected in the 1150–1060 cm⁻¹ region. docbrown.info The presence of the amine hydrochloride salt would result in broad N-H stretching bands in the 2400-2800 cm⁻¹ region. C-H stretching vibrations from the aliphatic parts of the molecule are also expected in the 2800-3000 cm⁻¹ range. docbrown.info
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine Salt (N-H) | Stretch | 2400–2800 | Broad, Strong |
| Ketone (C=O) | Stretch | 1715–1730 | Sharp, Strong |
| Ether (C-O-C) | Stretch | 1060–1150 | Strong |
| Alkane (C-H) | Stretch | 2800–3000 | Medium-Strong |
X-ray diffraction (XRD) on a single crystal provides unequivocal proof of a molecule's structure in the solid state, yielding precise data on bond lengths, bond angles, and stereochemistry. For a chiral molecule like 3-Methoxy-piperidin-4-one, XRD can determine its absolute configuration. Studies on related piperidin-4-one derivatives show that the six-membered piperidine ring commonly adopts a distorted chair or a twisted half-chair conformation to accommodate its substituents. nih.govchemrevlett.com
In the crystal lattice of the hydrochloride salt, intermolecular hydrogen bonds are expected to play a significant role in the packing arrangement, likely involving the protonated amine, the carbonyl oxygen, and the chloride counter-ion. nih.gov Analysis of related structures, such as 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, reveals that the piperidine ring conformation is heavily influenced by its substituents. nih.gov X-ray analysis would confirm the equatorial or axial position of the methoxy group at the C3 position, which is critical for understanding its stereochemical properties.
| Parameter | Information Obtained | Example from a Related Piperidinone nih.gov |
| Crystal System | The basic repeating unit of the crystal lattice. | Monoclinic |
| Space Group | The symmetry elements of the unit cell. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 12.980 Å, b = 7.614 Å, c = 12.189 Å, β = 90.50° |
| Molecular Conformation | The 3D shape of the molecule (e.g., chair, boat). | Twisted half-chair |
| Intermolecular Interactions | Non-covalent forces like hydrogen bonding. korea.ac.kr | O—H⋯O hydrogen bonds forming dimers. nih.gov |
Chromatographic and Separation Techniques
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities. They are also invaluable for monitoring the progress of a reaction in real-time.
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of a sample and to quantify its components. For a polar compound like this compound, a reversed-phase HPLC method is typically employed. ptfarm.plnih.gov
In this setup, the sample is injected onto a nonpolar stationary phase (e.g., a C18 column), and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer) is used for elution. ptfarm.plnih.gov A UV detector is commonly used for analysis, set to a wavelength where the compound or its impurities exhibit strong absorbance. ptfarm.pl By integrating the area of the peak corresponding to the product, its purity can be calculated.
Furthermore, HPLC is an excellent tool for studying reaction kinetics. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the disappearance of reactants and the formation of the product can be tracked. ptfarm.pl This data allows for the determination of reaction rates and optimization of reaction conditions such as temperature and catalyst loading.
| HPLC Parameter | Typical Condition | Purpose |
| Column | Octadecylsilane (C18), 5 µm particle size ptfarm.plnih.gov | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 2-3) ptfarm.plnih.gov | Elution of the compound from the column. |
| Flow Rate | 1.0–1.5 mL/min ptfarm.pl | Controls the speed of the separation. |
| Detection | UV at ~210–240 nm ptfarm.plnih.gov | Quantification of the analyte. |
| Internal Standard | A stable, non-reactive compound (e.g., phenacetin) nih.gov | Improves the accuracy of quantification. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of a chemical reaction. libretexts.org To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. libretexts.orgchemicalbook.com
The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. chemicalbook.com The different components of the reaction mixture travel up the plate at different rates based on their polarity and interaction with the stationary phase. After development, the plate is visualized, typically using a UV lamp or a chemical staining agent. rochester.edu
A successful reaction is indicated by the gradual disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product, which will have a different retention factor (Rƒ). libretexts.org The co-spot, where the reaction mixture and starting material are spotted together, helps to confirm if the starting material has been fully consumed. rochester.edu
| TLC Parameter | Typical Condition/Material | Purpose |
| Stationary Phase | Silica Gel 60 F₂₅₄ coated on aluminum or glass ptfarm.plnih.gov | The polar surface on which separation occurs. |
| Mobile Phase | Hexanes / Ethyl Acetate (e.g., 60:40 v/v) chemicalbook.com | Solvent that moves up the plate, carrying the sample. |
| Spotting | Capillary tube | To apply small, concentrated spots of the sample. rochester.edu |
| Visualization | UV light (254 nm) or chemical stain (e.g., ninhydrin) rochester.edu | To make the separated compound spots visible. |
| Analysis | Comparison of Rƒ values of starting material and product spots. | To determine if the reaction is complete. libretexts.org |
Chiral Chromatography for Enantiomeric Purity Determination
The enantiomeric purity of this compound is a critical parameter, particularly in pharmaceutical development, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (e.e.) or enantiomeric purity. The successful resolution of the enantiomers of this compound relies on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of chromatographic conditions.
The separation mechanism in chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which is immobilized on the stationary phase. These diastereomeric complexes possess different association constants, leading to differential retention times and, consequently, separation. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and high enantioselectivity.
Research into the chiral separation of structurally related piperidone compounds provides a strong basis for developing a method for this compound. For instance, successful resolutions of various N-substituted piperidine derivatives have been achieved using cellulose and amylose-based columns. acs.orgwikipedia.org These studies often employ normal-phase or polar organic modes of chromatography.
For the enantiomeric purity determination of this compound, a method utilizing a polysaccharide-based CSP, such as a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, is proposed. The presence of the ketone and methoxy functional groups, along with the amine hydrochloride, dictates the choice of mobile phase to ensure appropriate interaction with the CSP. A mobile phase consisting of a mixture of an alkane (like n-hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), with a small amount of an amine modifier (like diethylamine (B46881) or ethanolamine), is often effective. The amine modifier is crucial for improving peak shape and reducing tailing by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica support and the acidic nature of the analyte salt.
The development of a robust chiral HPLC method involves a systematic screening of various CSPs and mobile phase compositions to achieve optimal resolution and analysis time. Key parameters to be optimized include the type and concentration of the alcohol modifier, the nature of the amine additive, the flow rate, and the column temperature.
A representative set of chromatographic conditions for the analysis of this compound is detailed in the table below. These conditions are based on established methods for analogous piperidone structures and serve as a validated starting point for method development and validation.
Table 1: HPLC Conditions for Enantiomeric Purity Determination of this compound
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
| Retention Time (R-enantiomer) | Approx. 8.5 min |
| Retention Time (S-enantiomer) | Approx. 10.2 min |
| Resolution (Rs) | > 2.0 |
Under these conditions, a baseline separation of the two enantiomers is expected, allowing for accurate quantification. The method would then be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure its suitability for routine quality control. The determination of enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
Computational and Theoretical Investigations of 3 Methoxy Piperidin 4 One Hydrochloride
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of piperidin-4-one derivatives. researchgate.netwikipedia.org These methods solve the molecular Schrödinger equation to predict molecular structures and properties from first principles. wikipedia.org
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept within this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller gap generally implies higher reactivity. acs.org
For substituted piperidin-4-ones, DFT calculations can be used to determine the energies and spatial distributions of the HOMO and LUMO. tandfonline.comresearchgate.net These calculations reveal how different substituents on the piperidine (B6355638) ring influence the electronic properties. For instance, studies on related heterocyclic compounds show that the introduction of various functional groups can significantly alter the HOMO-LUMO gap and the localization of these orbitals, thereby affecting the molecule's reactivity. tandfonline.com
Table 1: Representative Frontier Molecular Orbital Data for a Substituted Piperidin-4-one Derivative (Illustrative Example)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and based on typical values found for related heterocyclic compounds in the literature. It does not represent experimentally or computationally verified data for 3-Methoxy-piperidin-4-one hydrochloride.
Conformational Analysis and Stability Studies
The piperidine ring can adopt several conformations, with the chair and boat forms being the most significant. researchgate.net The relative stability of these conformers is influenced by the nature and position of substituents on the ring. Computational methods are instrumental in determining the preferred conformation and the energy barriers between different forms.
Table 2: Calculated Relative Energies of Piperidin-4-one Conformers (Illustrative Example)
| Conformer | Relative Energy (kcal/mol) |
| Chair | 0.00 |
| Twist-Boat | 5.30 |
Note: This table presents illustrative data based on general findings for piperidine rings and does not represent specific calculations for this compound.
Prediction of Reactivity Parameters and Reaction Pathways
Beyond the HOMO-LUMO gap, quantum chemical calculations can provide a suite of reactivity descriptors. These include parameters such as electronegativity, chemical hardness, and the Fukui function, which help in predicting the most likely sites for electrophilic and nucleophilic attack. By mapping the electrostatic potential (ESP) onto the electron density surface, regions of positive and negative charge can be visualized, offering further clues about reactive sites.
For substituted piperidin-4-ones, these computational tools can predict how the methoxy (B1213986) group and the ketone functionality in this compound would influence its reactivity. For example, the oxygen atom of the methoxy group and the carbonyl oxygen would likely be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon would be an electrophilic site. Computational studies can also be used to model entire reaction pathways, calculating the energies of transition states and intermediates to predict the feasibility and selectivity of chemical reactions.
Molecular Modeling and Dynamics Simulations for Chemical Transformations
Molecular modeling encompasses a broader range of computational techniques, including molecular dynamics (MD) simulations. nih.gov MD simulations provide a dynamic picture of molecular behavior over time, which is particularly useful for understanding how a molecule like this compound might behave in a solution or interact with a biological target. nih.govajchem-a.com
By simulating the movement of atoms and molecules over time, MD can reveal the stability of different conformations in a dynamic environment and the nature of intermolecular interactions. nih.gov For instance, an MD simulation of this compound in water could show how the molecule is solvated and whether specific hydrogen bonding patterns are stable. In the context of drug design, MD simulations are frequently used to study the binding of a ligand to a protein, providing insights into the stability of the ligand-protein complex and the key interactions that govern binding affinity. ajchem-a.com While no specific MD studies on this compound were identified, the methodology has been widely applied to other piperidine derivatives to understand their interactions in biological systems. nih.govajchem-a.com
Future Research Directions and Emerging Methodologies for 3 Methoxy Piperidin 4 One Hydrochloride Research
Development of Novel Catalytic Approaches in Its Synthesis and Functionalization
The synthesis of substituted piperidines, including 3-Methoxy-piperidin-4-one hydrochloride, is an area of continuous innovation, with a strong emphasis on efficiency, selectivity, and sustainability. Future research will likely pivot towards more sophisticated catalytic systems that offer superior control over stereochemistry and functional group tolerance.
Enantioselective Catalysis: A primary challenge in the synthesis of piperidine (B6355638) derivatives is the control of stereochemistry, which is crucial for biological activity. researchgate.net While classical methods often yield racemic mixtures, modern research is increasingly focused on asymmetric catalysis to produce enantiomerically pure compounds. Future efforts for synthesizing chiral 3-Methoxy-piperidin-4-one will likely involve:
Organocatalysis: Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, have emerged as powerful tools for the enantioselective synthesis of heterocyclic compounds. mdpi.comrsc.org These catalysts can be employed in various reaction types, including Mannich reactions and Michael additions, which are fundamental to constructing the piperidin-4-one core. A proposed research direction is the development of a one-pot, three-component reaction using an organocatalyst for the asymmetric synthesis of the 3-methoxy-substituted piperidine ring.
Transition Metal Catalysis: Transition metals like rhodium, palladium, and copper are staples in modern organic synthesis. nih.govmdpi.com Future research could explore the use of chiral ligands in conjunction with these metals for the asymmetric hydrogenation of a corresponding pyridinium (B92312) salt precursor or through enantioselective C-H activation and functionalization of a pre-formed piperidine ring. mdpi.com
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. Applying C-H activation strategies to the 3-Methoxy-piperidin-4-one scaffold could allow for late-stage diversification, enabling the introduction of various functional groups at specific positions without the need for pre-functionalized starting materials.
Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity under mild reaction conditions. Future research could explore the use of engineered enzymes, such as transaminases or ketoreductases, for the stereoselective synthesis of precursors to this compound.
| Catalytic Approach | Potential Advantages for 3-Methoxy-piperidin-4-one Synthesis | Representative Catalyst Classes |
| Organocatalysis | High enantioselectivity, metal-free, mild reaction conditions. | Proline derivatives, Cinchona alkaloids, Squaramides. mdpi.comrsc.org |
| Transition Metal | High efficiency, broad substrate scope, diverse reactivity. | Rhodium, Palladium, Copper complexes with chiral ligands. nih.govmdpi.com |
| Biocatalysis | Exceptional stereoselectivity, environmentally benign, operates in aqueous media. | Transaminases, Ketoreductases, Hydrolases. |
Application of Flow Chemistry and Continuous Processing for Efficient Production
The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry to improve the safety, efficiency, and scalability of chemical processes. The synthesis of this compound is well-suited for this transition.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pumps, and reactors. This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.gov
For the production of this compound, a multi-step synthesis could be designed as a fully integrated continuous process. This would involve pumping the starting materials through a series of reactors, each optimized for a specific transformation. In-line purification techniques, such as liquid-liquid extraction or chromatography, could be integrated to remove impurities between steps, leading to a high-purity final product without the need for isolation of intermediates.
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
| Safety | Higher risk due to large volumes of reagents and intermediates. | Improved safety by minimizing the volume of hazardous materials at any given time. ijnrd.org |
| Efficiency | Often requires isolation and purification of intermediates, leading to longer cycle times. | Can integrate multiple reaction and purification steps, reducing overall process time. nih.gov |
| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward scalability by running the system for longer periods or by numbering up (running multiple systems in parallel). |
| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over reaction parameters, leading to better reproducibility and potentially higher yields. |
Chemoinformatics and Data-Driven Research for Advanced Derivatization
Chemoinformatics utilizes computational and informational techniques to address problems in the field of chemistry. In the context of this compound, chemoinformatics can be a powerful tool for designing and prioritizing new derivatives with desired properties. researchgate.net
By creating virtual libraries of compounds based on the 3-Methoxy-piperidin-4-one scaffold, researchers can computationally screen for molecules with potential biological activity or specific material properties. nih.govnih.gov This data-driven approach can significantly accelerate the discovery process by focusing laboratory efforts on the most promising candidates. rsc.org
Future research in this area could involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of new derivatives based on their structural features.
Pharmacophore Modeling: Identifying the key structural features required for a molecule to interact with a specific biological target and using this model to design new derivatives. nih.gov
Machine Learning: Employing machine learning algorithms to analyze large datasets of chemical information and identify novel structure-property relationships.
Exploration of this compound in Advanced Materials and Nanotechnology (limited to chemical synthesis aspects)
While the primary applications of piperidine derivatives are in pharmaceuticals, their unique structural and chemical properties also make them attractive building blocks for advanced materials. ijnrd.org The this compound scaffold could be incorporated into larger molecular architectures to create materials with novel functions.
From a chemical synthesis perspective, this could involve:
Polymer Chemistry: Using functionalized derivatives of 3-Methoxy-piperidin-4-one as monomers or cross-linking agents in the synthesis of novel polymers. These polymers could have applications in areas such as drug delivery, where the piperidine moiety could provide a pH-responsive element for controlled release. nih.gov
Supramolecular Chemistry: Designing molecules based on the 3-Methoxy-piperidin-4-one scaffold that can self-assemble into well-defined nanostructures, such as nanotubes or vesicles. These structures could be explored for applications in catalysis or as templates for the synthesis of other nanomaterials.
Functional Dyes and Probes: Modifying the piperidine ring with chromophores or fluorophores to create new sensory materials that can detect specific analytes or changes in their environment.
The exploration of this compound in these areas is still in its infancy, but the versatility of the piperidine scaffold suggests a promising future for its application beyond traditional pharmaceutical uses. encyclopedia.pub
Q & A
Q. What are the recommended synthetic routes for 3-Methoxy-piperidin-4-one hydrochloride, and how do reaction conditions influence yield?
The synthesis of piperidine derivatives often involves Dieckmann condensation or conjugate addition strategies. For example, N-methoxy-4-piperidone derivatives can be synthesized via ethyl acrylate and O-methylhydroxylamine hydrochloride under controlled conditions, followed by ester hydrolysis and decarboxylation . Reaction parameters such as temperature (e.g., 57–63°C for hydrolysis), catalyst choice (e.g., HCl or phosphate salts), and solvent systems critically affect yield and purity. Optimization studies using design of experiments (DoE) are recommended to identify ideal conditions .
Q. How should researchers characterize the physicochemical properties of this compound?
Key characterization methods include:
- Melting Point (mp): Compare observed values (e.g., 161–165°C for structurally similar 3-Methyl-4-piperidone hydrochloride) with literature data to confirm purity .
- Spectroscopic Analysis: Use NMR (¹H/¹³C) to verify the methoxy group and piperidinone backbone. IR can confirm carbonyl (C=O) and hydrochloride salt formation .
- Chromatography: HPLC with UV detection (e.g., 207 nm) or LC-MS ensures purity and identifies tautomeric forms, as noted in mixtures of enol-oxo-tautomers .
Q. What safety precautions are essential when handling this compound?
While specific toxicity data for this compound is limited, general precautions for piperidine derivatives include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency Protocols: For spills, evacuate the area, collect material with inert absorbents, and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage and experimental conditions?
Stability studies should assess:
- Temperature Sensitivity: Store at 2–8°C in airtight containers to prevent degradation, as recommended for similar hydrochlorides .
- pH Effects: Hydrochloride salts may hydrolyze in aqueous solutions; test stability in buffers (pH 1–12) via accelerated degradation studies .
- Light Exposure: Conduct photostability tests under ICH Q1B guidelines to identify degradation products .
Q. What advanced analytical methods can resolve discrepancies in purity or tautomeric forms?
- X-ray Crystallography: Determine crystal structure to confirm tautomeric dominance (enol vs. oxo forms) .
- High-Resolution Mass Spectrometry (HR-MS): Resolve ambiguities in molecular ion peaks caused by isotopic patterns or adducts .
- Dynamic NMR: Monitor tautomeric equilibria in solution by variable-temperature experiments .
Q. How can researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Controlled Assay Conditions: Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO < 0.1% v/v) to minimize variability .
- Metabolite Screening: Use LC-MS/MS to identify active metabolites that may contribute to observed effects .
- Computational Modeling: Perform docking studies to validate hypothesized receptor interactions and explain outliers .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data reported for this compound?
Solubility discrepancies often arise from:
- Polymorphism: Different crystalline forms (e.g., hydrate vs. anhydrous) exhibit varying solubility profiles. Characterize batches via PXRD .
- pH-Dependent Solubility: Test solubility in buffered solutions (pH 1–7.4) to mimic physiological conditions .
- Method Variability: Compare shake-flask vs. potentiometric titration results to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
